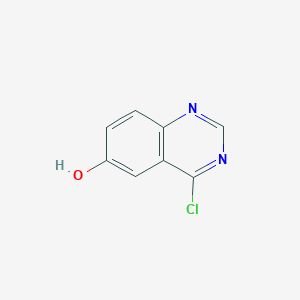

4-Chloroquinazolin-6-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFQCJUTUJSCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631125 | |

| Record name | 4-Chloroquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848438-50-6 | |

| Record name | 4-Chloroquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinazolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action Discovery for 4-Chloroquinazolin-6-OL

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile and potent biological activities, particularly in oncology.[1][2][3] Numerous approved drugs, including gefitinib and erlotinib, feature this core and function by inhibiting key protein kinases involved in cancer progression.[1][4] This guide presents a comprehensive, field-proven strategy for the systematic elucidation of the mechanism of action (MoA) for a novel compound, 4-Chloroquinazolin-6-OL. We move beyond a simple listing of techniques to provide a logical, multi-pronged workflow designed for target identification, validation, and pathway deconvolution. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, actionable protocols.

Introduction: The Quinazoline Hypothesis

Given the extensive history of quinazoline derivatives as kinase inhibitors, our investigation into this compound begins with a strong, data-driven hypothesis: the compound is likely to exert its biological effects by targeting one or more protein kinases.[3][5][6] The quinazoline core is particularly adept at fitting into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making this a logical starting point.[1][5][7][8]

This guide outlines an integrated, three-phase approach to systematically test this hypothesis and uncover the compound's precise molecular mechanism:

-

Phase 1: Unbiased Target Deconvolution. Employing direct biochemical and biophysical methods to identify primary protein binding partners.

-

Phase 2: Target Validation and Selectivity Profiling. Confirming the identified target(s) and assessing the compound's specificity across the human kinome.

-

Phase 3: Pathway Elucidation and Functional Analysis. Mapping the downstream signaling consequences of target engagement to understand the compound's cellular impact.

This workflow is designed to be self-validating, with each phase providing complementary data to build a high-confidence MoA profile.

Phase 1: Unbiased Target Deconvolution

The primary goal of this phase is to identify high-affinity protein targets from a complex biological mixture without prior bias. We employ two complementary methods: a direct biochemical pull-down and a biophysical assay that measures target engagement within the native cellular environment.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: This is the most direct biochemical approach to "fish" for target proteins.[9][10] The success of this experiment hinges on synthesizing an affinity probe where the compound is attached to a solid support (e.g., agarose beads) via a chemical linker.[11][12] The critical choice here is the linker attachment point. It must be positioned on a part of the this compound molecule that is not essential for target binding, as predicted by structure-activity relationship (SAR) data from analogous quinazolines. For the quinazoline scaffold, the 2- or 4-positions are often critical for kinase interaction, while the 6-position hydroxyl group offers a synthetically accessible handle for linker attachment with a lower risk of disrupting the core pharmacophore.[3][13]

-

Probe Synthesis: Covalently attach this compound to NHS-activated Sepharose beads via its 6-hydroxyl group using a suitable linker (e.g., a short PEG linker). Prepare control beads with no compound attached to identify non-specific binders.

-

Lysate Preparation: Culture a relevant cancer cell line (e.g., A549 lung carcinoma, known for EGFR expression) to ~80% confluency. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[14]

-

Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively (at least 5 times) with lysis buffer to remove proteins that are not specifically bound.[10]

-

Elution: Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or a denaturing eluent (e.g., SDS-PAGE sample buffer).

-

Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. Excise unique bands present in the compound lane but not the control lane.

-

Identification: Subject the excised bands to in-gel tryptic digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for protein identification.[15]

| Rank | Protein ID (UniProt) | Protein Name | Peptide Count | Score | Coverage (%) |

| 1 | P00533 | Epidermal growth factor receptor (EGFR) | 28 | 1540 | 35 |

| 2 | P17948 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 15 | 890 | 21 |

| 3 | P04626 | SRC proto-oncogene, non-receptor tyrosine kinase | 11 | 650 | 18 |

| 4 | P06213 | Heat shock protein 90-alpha | 9 | 410 | 15 |

Table 1: Example results from LC-MS/MS analysis of proteins eluted from affinity chromatography. High scores and peptide counts for specific kinases strengthen the initial hypothesis.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: While AC-MS identifies binders, it doesn't confirm target engagement in a live cell. CETSA provides this crucial validation.[16] The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[17][18] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe engagement.[19] This label-free method is a powerful tool for validating primary hits from biochemical screens.[20]

-

Cell Treatment: Culture cells (e.g., A549) and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-50 µM) for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[18]

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[20]

-

Detection: Analyze the amount of the putative target protein (e.g., EGFR, identified from AC-MS) remaining in the soluble fraction by Western Blot.

-

Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.

Phase 2: Target Validation and Selectivity Profiling

With putative targets identified and cellular engagement confirmed for a primary candidate (e.g., EGFR), this phase aims to quantify the interaction and assess the compound's selectivity.

Kinome Profiling

Expertise & Experience: A common liability in drug development is off-target activity. Kinome profiling is a critical step to assess the selectivity of a kinase inhibitor.[21] This involves screening the compound against a large panel of purified protein kinases (often >400) to determine its inhibitory activity (IC50) for each.[22] This can be done through various platforms, including radiometric assays or multiplexed inhibitor bead (MIB) approaches coupled with mass spectrometry.[21][23] The resulting data provides a "fingerprint" of the compound's activity, revealing both intended targets and potential off-targets that could lead to toxicity.

| Kinase Target | IC50 (nM) | Kinase Family |

| EGFR | 8.5 | Tyrosine Kinase |

| HER2 (ERBB2) | 25.0 | Tyrosine Kinase |

| VEGFR2 | 150.2 | Tyrosine Kinase |

| SRC | 890.5 | Tyrosine Kinase |

| ABL1 | >10,000 | Tyrosine Kinase |

| CDK2 | >10,000 | Serine/Threonine Kinase |

| p38α (MAPK14) | >10,000 | Serine/Threonine Kinase |

Table 2: Example data from a kinome profiling screen. The results show potent inhibition of EGFR and moderate activity against the closely related HER2, with significantly less activity against other kinases, indicating a favorable selectivity profile.

Isothermal Dose-Response CETSA

Expertise & Experience: This CETSA variant is used to confirm target engagement in a dose-dependent manner and can provide an estimate of cellular potency.[19] Instead of a temperature gradient, cells are heated to a single, fixed temperature (chosen from the melt curve to be on the steep part of the curve). At this temperature, the protein is partially denatured, and any stabilization afforded by the compound will result in a measurable increase in the soluble fraction. This provides a robust, in-cell validation of the biochemical IC50 data.

Phase 3: Pathway Elucidation and Functional Analysis

Identifying the direct target is only part of the MoA. We must also understand the downstream consequences of inhibiting that target.

Western Blot Analysis of Downstream Signaling

Expertise & Experience: If this compound is confirmed as an EGFR inhibitor, we would expect it to block the canonical downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[14] Western blotting is the gold-standard technique to measure the phosphorylation status of key proteins in these cascades.[24][25] A decrease in the phosphorylation of proteins like Akt and ERK upon compound treatment provides functional evidence of target inhibition. It is critical to probe for both the phosphorylated (active) and total forms of each protein to ensure that changes are due to altered activity, not changes in protein expression.

-

Cell Culture and Treatment: Seed A549 cells and serum-starve overnight to reduce basal signaling.

-

Stimulation & Inhibition: Pre-treat cells with increasing concentrations of this compound for 1 hour. Then, stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway. Include vehicle controls.

-

Lysis and Quantification: Lyse cells, and determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[24]

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |

| Vehicle (No EGF) | 0.1 ± 0.02 | 0.1 ± 0.03 |

| Vehicle + EGF | 1.0 (Reference) | 1.0 (Reference) |

| 10 nM Compound + EGF | 0.85 ± 0.09 | 0.79 ± 0.11 |

| 100 nM Compound + EGF | 0.42 ± 0.05 | 0.35 ± 0.06 |

| 1 µM Compound + EGF | 0.12 ± 0.03 | 0.09 ± 0.02 |

Table 3: Example densitometry data showing dose-dependent inhibition of EGF-stimulated Akt and ERK phosphorylation by this compound.

Conclusion

The discovery of a small molecule's mechanism of action is a systematic process of hypothesis generation and rigorous, multi-faceted validation. By integrating direct biochemical methods like affinity chromatography with in-cell biophysical assays such as CETSA, we can confidently identify primary binding targets. Subsequent kinome profiling and downstream pathway analysis provide the necessary context, revealing the compound's selectivity and functional consequences. This comprehensive approach, moving from target deconvolution to pathway elucidation, provides the robust, high-confidence data package required for advancing a promising molecule like this compound in the drug discovery pipeline.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 16. news-medical.net [news-medical.net]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Initial Screening of 4-Chloroquinazolin-6-OL Biological Activity

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the initial biological activity screening of a specific derivative, 4-Chloroquinazolin-6-OL. We will delve into the rationale behind experimental choices, present detailed protocols for a tiered screening cascade, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel quinazoline-based compounds.

Introduction: The Quinazoline Scaffold and the Rationale for Screening this compound

Quinazoline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][4] The versatility of the quinazoline core allows for structural modifications that can modulate its interaction with various biological targets.[1] A key area of interest is the development of kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.[5][6][7][8] Several clinically approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline moiety, highlighting the scaffold's potential in oncology.[5][9][10]

The subject of this guide, this compound, is a key intermediate in the synthesis of various bioactive molecules.[11] The presence of a reactive chlorine atom at the 4-position makes it an ideal starting point for introducing various functional groups via nucleophilic substitution, enabling the creation of diverse compound libraries.[12] The hydroxyl group at the 6-position also offers a site for further chemical modification. Given the established biological importance of the quinazoline scaffold, a systematic initial screening of this compound is warranted to uncover its intrinsic biological activities and to guide the rational design of future derivatives.

This guide will outline a tiered screening approach, beginning with broad-spectrum cell viability assays across a panel of cancer cell lines to identify potential cytotoxic or anti-proliferative effects. Subsequently, we will explore more focused assays, such as kinase inhibition assays, to elucidate potential mechanisms of action.

Tier 1: Initial High-Throughput Cellular Screening

The primary objective of the initial screening phase is to cast a wide net to detect any significant biological activity of this compound. Cell-based assays are indispensable for this initial evaluation of potential anticancer properties.[13] We will employ a panel of human cancer cell lines representing different tumor types to assess the compound's anti-proliferative and cytotoxic effects.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful and broad-ranging initial data. The panel should include cell lines with well-characterized genetic backgrounds and dependencies on specific signaling pathways. For a quinazoline-based compound, it is logical to include cell lines known to be sensitive to EGFR and VEGFR-2 inhibitors.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| A549 | Non-Small Cell Lung Cancer | Wild-type EGFR |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R and T790M EGFR mutations (resistance to 1st gen EGFR inhibitors) |

| MCF-7 | Breast Cancer | Estrogen receptor-positive, often used in general cytotoxicity screening |

| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive phenotype |

| HCT-116 | Colorectal Cancer | KRAS mutant, often used in general cytotoxicity screening |

| U-87 MG | Glioblastoma | High expression of EGFR |

| HUVEC | Human Umbilical Vein Endothelial Cells | Non-cancerous primary cell line to assess general cytotoxicity and anti-angiogenic potential |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

-

Selected cancer cell lines and HUVECs

-

This compound (dissolved in DMSO to create a stock solution)

-

Complete cell culture medium (specific to each cell line)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-channel pipette

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Expected Outcomes and Interpretation

The IC50 values obtained from the MTT assay will provide a quantitative measure of the anti-proliferative or cytotoxic activity of this compound against the tested cell lines. A low IC50 value (typically in the low micromolar or nanomolar range) suggests potent activity. Differential sensitivity across the cell line panel can provide initial clues about the compound's potential mechanism of action. For instance, higher potency against EGFR-dependent cell lines might suggest EGFR inhibition.

Tier 2: Mechanistic Elucidation - Kinase Inhibition Assays

Based on the established activity of many quinazoline derivatives as kinase inhibitors, the second tier of screening will focus on evaluating the direct inhibitory effect of this compound on key kinases implicated in cancer, particularly EGFR and VEGFR-2.[5][6][7][8]

Rationale for Target Selection

-

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][10] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[10]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][14] Dual inhibition of EGFR and VEGFR-2 is a valuable strategy in cancer therapy.[8][14]

Experimental Workflow: In Vitro Kinase Inhibition

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

- 12. benchchem.com [benchchem.com]

- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-Chloroquinazolin-6-OL Derivatives

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3] This guide focuses on the 4-Chloroquinazolin-6-OL core, a pivotal intermediate for generating libraries of targeted inhibitors. We will explore the strategic rationale behind its use, detail the synthetic and analytical workflows for derivatization, and synthesize the structure-activity relationship (SAR) principles that govern the optimization of these compounds. This document is intended for researchers and drug development professionals, providing both a conceptual framework and actionable protocols for advancing quinazoline-based discovery programs.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of benzene and pyrimidine rings, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal anchor for binding within the ATP-binding pocket of various protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[4]

The clinical success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib validated the 4-anilinoquinazoline pharmacophore as a potent and effective template for kinase inhibition.[1][5][6] These molecules establish a critical hydrogen bond between the N1 of the quinazoline ring and a backbone hinge residue in the kinase domain, effectively anchoring the inhibitor. The 4-chloro substituent serves as an activated position for nucleophilic aromatic substitution, allowing for the facile introduction of various aniline derivatives to probe the hydrophobic regions of the ATP pocket.

The 6-position of the quinazoline ring extends into the solvent-exposed region of the active site, providing a valuable vector for modification to enhance potency, selectivity, and pharmacokinetic properties. The hydroxyl group of this compound, in particular, offers a versatile handle for introducing a wide array of functionalities through ether or ester linkages, making this intermediate a strategic starting point for extensive SAR exploration.

Strategic Rationale: Why this compound?

The selection of this compound as a core intermediate is a deliberate choice driven by synthetic accessibility and strategic importance for SAR.

-

C4-Position (The "Warhead"): The chlorine atom at the C4 position is the key to diversification. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a library of substituted anilines, which are crucial for achieving affinity and selectivity for the target kinase.[7] The nature of the aniline substituent can dramatically influence target engagement, with different groups probing various sub-pockets within the ATP-binding site.[8]

-

N1-Position (The "Anchor"): The nitrogen at the N1 position acts as the primary hydrogen bond acceptor, anchoring the entire molecule to the kinase hinge region. This interaction is fundamental to the inhibitory activity of most quinazoline-based kinase inhibitors.

-

C6-Position (The "Solubilizing/Selectivity" Vector): The hydroxyl group at C6 is a versatile synthetic handle. It can be alkylated to introduce solubilizing groups (e.g., morpholino, piperidinoethoxy chains) which are often crucial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound. Furthermore, modifications at this position can be used to gain selectivity against off-target kinases or to introduce functionalities that interact with specific residues outside the immediate ATP-binding pocket.[9][10]

Experimental Design & Methodologies

A robust SAR campaign requires validated, reproducible protocols. The following sections detail the core synthetic and biological evaluation workflows.

Synthesis and Derivatization Workflow

The overall workflow begins with the synthesis of the core intermediate, followed by parallel diversification at the C4 and C6 positions.

Protocol 1: Synthesis of this compound Intermediate

This protocol describes a common route to the key intermediate.

-

Step 1: Cyclization to form Quinazolin-4,6-diol.

-

Combine 2-amino-5-hydroxybenzoic acid and formamidine acetate in a suitable high-boiling solvent (e.g., ethylene glycol).

-

Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent like water.

-

Filter the solid, wash with water and a non-polar solvent (e.g., hexanes), and dry under vacuum.

-

-

Step 2: Chlorination to yield this compound.

-

Suspend the Quinazolin-4,6-diol from Step 1 in thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).[11]

-

Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate) until the product precipitates.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield this compound. The crude product can be purified by column chromatography if necessary.

-

Protocol 2: General Procedure for SNAr Diversification at C4

This protocol outlines the coupling of anilines to the C4 position.

-

Reaction Setup:

-

In a reaction vial, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1-1.2 equivalents) in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if the reaction requires it to scavenge HCl byproduct.

-

Seal the vial and heat the reaction mixture, typically between 80 °C and 120 °C. Microwave irradiation can be used to accelerate this reaction.[7]

-

-

Monitoring and Workup:

-

Monitor progress via LC-MS. Reactions are typically complete within 2-16 hours.

-

Upon completion, cool the mixture and dilute with water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product using flash column chromatography or preparative HPLC to yield the desired 4-anilinoquinazolin-6-ol derivative.

-

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for evaluating the biological activity of the synthesized compounds.[12] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common choice as it measures the production of ADP, a direct product of kinase activity.[4][13]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each test compound in 100% DMSO.

-

Perform a serial dilution series in DMSO to create a range of concentrations for IC₅₀ determination.

-

-

Kinase Reaction:

-

In a 96-well or 384-well white opaque plate, add the serially diluted compound or DMSO (vehicle control).

-

Add the target kinase enzyme and allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind.

-

Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[12]

-

Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Synthesizing the Structure-Activity Relationship (SAR)

The data gathered from screening the compound library allows for the development of a coherent SAR model. This model explains how specific structural changes impact biological activity.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 10. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of Quinazoline Derivatives

Executive Summary: The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its synthetic versatility and ability to engage in diverse molecular interactions have made it the foundation for a wide array of pharmacologically potent compounds.[2] This guide provides a comprehensive exploration of quinazoline derivatives, delving into their mechanisms of action, diverse therapeutic applications, and the synthetic and evaluative methodologies crucial for their development. From pioneering anticancer agents like Gefitinib that target specific protein kinases to antihypertensives and emerging neuroprotective compounds, quinazolines have demonstrated a remarkable breadth of biological activity.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocols, and future directions in the ever-evolving landscape of quinazoline-based therapeutics.

Chapter 1: The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The Quinazoline Core: Structure and Properties

Quinazoline, with the chemical formula C₈H₆N₂, is a nitrogen-containing fused heterocycle.[6][7] Its structure consists of a benzene ring fused to a pyrimidine ring, a configuration that imparts significant chemical stability and diverse biological potential.[5][8] The arrangement of nitrogen atoms within the pyrimidine ring allows for multiple points of interaction with biological targets, primarily through hydrogen bonding. The planarity of the ring system is also crucial for its ability to intercalate with DNA or fit into the active sites of enzymes.[2][9]

Derivatives, particularly quinazolinones (oxidized quinazolines), are categorized based on the substitution pattern, which critically influences their pharmacological activity.[6][10] This structural versatility has allowed medicinal chemists to fine-tune the properties of quinazoline-based molecules to achieve desired therapeutic effects with minimal side effects.[6]

Historical Perspective and Natural Occurrence

The first quinazoline alkaloid, Vasicine (also known as Peganine), was isolated from the plant Adhatoda vasica in 1888.[2] The parent quinazoline compound was first synthesized in 1895.[6][8] Since then, over 200 biologically active quinazoline alkaloids have been identified from various plants, animals, and microorganisms, highlighting nature's endorsement of this scaffold.[1][6] The discovery of these natural products spurred extensive research, leading to the synthesis of numerous derivatives and their establishment as a cornerstone in pharmaceutical chemistry.[2]

Chapter 2: Mechanisms of Action: Elucidating the Therapeutic Effects

Quinazoline derivatives exert their biological effects by modulating a wide array of cellular targets. Their efficacy stems from their ability to selectively interact with key proteins involved in disease pathogenesis.

Protein Kinase Inhibition

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, enzymes that regulate a majority of cellular pathways.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[12] Its dysregulation is a hallmark of many cancers, particularly non-small-cell lung cancer.[12] Quinazoline derivatives like Gefitinib and Erlotinib are potent EGFR tyrosine kinase inhibitors (TKIs).[13] They function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade, primarily the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[12][13] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Caption: EGFR signaling pathway inhibited by Quinazoline TKIs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division (mitosis). Several quinazoline derivatives have been shown to inhibit tubulin polymerization.[12] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][9] This mechanism is distinct from kinase inhibition and represents another important avenue for the anticancer activity of this scaffold.

Other Key Mechanisms

The versatility of the quinazoline scaffold allows it to engage with a variety of other biological targets:

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Its inhibition is a promising strategy for cancer therapy, and several quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity.[12]

-

DNA Intercalation: Some hybrid compounds, such as those combining quinazolinone and quinoxaline moieties, are thought to act as DNA intercalating agents, disrupting DNA replication and leading to cell death.[9]

-

Neuroprotection: In the context of Alzheimer's disease, quinazoline derivatives have been found to modulate β-amyloid and tau proteins, and inhibit enzymes like cholinesterases and monoamine oxidases.[14]

-

Antimicrobial Action: These compounds can interfere with essential bacterial processes, demonstrating antibacterial and antifungal properties.[3][5]

Chapter 3: Therapeutic Applications and Key Derivatives

The structural diversity of quinazolines has led to their successful application across multiple therapeutic areas.

Anticancer Agents

This is the most extensively studied application of quinazoline derivatives.[12] Their ability to target specific molecular alterations in tumor cells has yielded several clinically successful drugs with improved toxicity profiles compared to traditional chemotherapy.[12]

-

Case Study 1: Gefitinib (Iressa®) and Erlotinib (Tarceva®): These first-generation EGFR inhibitors revolutionized the treatment of non-small-cell lung cancer (NSCLC) in patients with specific EGFR mutations.[11][13] Their success validated EGFR as a key therapeutic target and established the 4-anilinoquinazoline scaffold as a premier framework for kinase inhibitor design.[13]

-

Case Study 2: Lapatinib (Tykerb®): Lapatinib is a dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2) kinases.[15] This dual-targeting approach is effective in treating HER2-positive breast cancer.

The table below summarizes key data for these representative anticancer drugs.

| Drug Name | Target(s) | Primary Indication | Mechanism of Action |

| Gefitinib | EGFR | Non-Small-Cell Lung Cancer | ATP-Competitive Kinase Inhibitor |

| Erlotinib | EGFR | Non-Small-Cell Lung Cancer, Pancreatic Cancer | ATP-Competitive Kinase Inhibitor |

| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer | Dual ATP-Competitive Kinase Inhibitor |

| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer | Multi-Targeted Kinase Inhibitor |

Other Therapeutic Areas

Beyond oncology, quinazolines have made a significant impact in other fields:

-

Antihypertensives: Prazosin and Doxazosin are selective α1-adrenergic receptor antagonists used to treat hypertension.[5]

-

Neurodegenerative Diseases: The ability of quinazolines to target multiple factors in Alzheimer's disease pathology, such as β-amyloid and tau protein, makes them promising candidates for further development.[14]

-

Antimicrobial Agents: Derivatives have shown broad-spectrum activity against various bacteria and fungi, including multi-drug resistant strains of M. tuberculosis.[1][6]

-

Anti-inflammatory & Analgesic: Certain derivatives exhibit potent anti-inflammatory and analgesic effects, highlighting their potential in treating inflammatory conditions.[3]

-

Anticonvulsants: 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity, potentially by modulating GABA-A receptors.[3][6]

Chapter 4: Synthetic Strategies and Methodologies

The synthesis of a diverse library of quinazoline derivatives is fundamental to exploring their therapeutic potential. Both classical and modern synthetic methods are employed.

Foundational and Modern Synthetic Routes

-

Classical Methods: The Niementowski synthesis, which involves the reaction of anthranilic acid with an amide, is a traditional and widely used method for producing 4-oxo-3,4-dihydroquinazolines.[5][6]

-

Metal-Catalyzed Synthesis: Modern organic synthesis frequently employs transition-metal catalysts (e.g., Ruthenium, Palladium, Iron) to construct the quinazoline core efficiently.[10][16][17] These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.[16][17] For instance, ruthenium-catalyzed dehydrogenative coupling provides a direct and atom-economical route to quinazoline derivatives.[17]

The general workflow for developing a new quinazoline-based therapeutic candidate is depicted below.

Caption: General workflow for quinazoline drug discovery.

Detailed Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

Causality: This protocol describes a common two-step procedure to synthesize a 4-anilinoquinazoline, a core structure for many EGFR inhibitors. The first step creates a key intermediate, 4-chloroquinazoline, which is highly reactive at the C4 position. The second step involves a nucleophilic aromatic substitution (SNAr) reaction, where an aniline derivative displaces the chlorine atom. This is a robust and widely applicable method for generating diverse libraries for SAR studies.

Step 1: Synthesis of 4-Chloroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4(3H)-quinazolinone (1 equivalent) with phosphorus oxychloride (POCl₃, 5-10 equivalents). Rationale: POCl₃ acts as both the solvent and the chlorinating agent.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Rationale: This quenches the excess POCl₃ and precipitates the product.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonia solution or NaOH) until pH 8-9 is reached. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, if the product is not a solid, extract it with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude 4-chloroquinazoline can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Synthesis of the 4-Anilinoquinazoline Derivative

-

Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 4-chloroquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, the product often precipitates from the solution as a hydrochloride salt. Filter the solid and wash it with the reaction solvent or diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-anilinoquinazoline derivative.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 5: Biological Evaluation and Preclinical Assessment

In Vitro Assay Methodologies

Initial screening of newly synthesized compounds is performed using in vitro assays to determine their biological activity and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Assessment Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This is a standard, robust first-pass assay to determine a compound's general toxicity against both cancerous and normal cell lines.[18][19]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Chapter 6: Future Perspectives and Emerging Targets

The field of quinazoline research remains dynamic, with ongoing efforts to discover novel applications and overcome existing challenges.

-

Drug Repurposing: Existing quinazoline-based drugs are being investigated for new therapeutic roles. For example, the EGFR inhibitor Erlotinib has been repurposed to develop analogs that act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer.[20]

-

Multi-Targeted Agents and Hybrids: To combat the complexity of diseases like cancer and to overcome drug resistance, researchers are designing single molecules that can modulate multiple targets simultaneously.[7][9][11] This molecular hybridization approach combines the quinazoline scaffold with other pharmacophores to create hybrid compounds with enhanced or synergistic activities.[7]

-

Overcoming Resistance: A significant challenge in cancer therapy is the development of drug resistance.[18] The design of new generations of quinazoline derivatives focuses on inhibiting mutant forms of kinases (e.g., T790M mutation in EGFR) or targeting alternative pathways to circumvent resistance mechanisms.[11]

The enduring legacy and continued evolution of quinazoline derivatives underscore their profound importance in the pursuit of novel therapeutics. Their structural simplicity, coupled with rich chemical and biological diversity, ensures they will remain a central focus of drug discovery and development for years to come.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Quinazoline - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinazoline synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Identification and Validation of 4-Chloroquinazolin-6-OL

Introduction: Deconvoluting the Mechanism of 4-Chloroquinazolin-6-OL

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Compounds like gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, have demonstrated profound clinical impact by targeting receptor tyrosine kinases (RTKs) such as EGFR.[1] The specific compound, this compound, serves as a key chemical intermediate for creating more complex bioactive molecules and may possess intrinsic biological activity.[3] Identifying the precise molecular target(s) of this compound is a critical first step in understanding its mechanism of action and evaluating its therapeutic potential.

Target identification and subsequent validation are paramount in modern drug discovery. They provide the mechanistic foundation for a drug's efficacy and potential toxicities, ultimately increasing the probability of success in clinical development.[4][5] This guide presents a comprehensive, field-proven strategy for the systematic identification and rigorous validation of the protein targets of this compound. We will move beyond theoretical outlines to provide detailed, actionable protocols and explain the causal logic behind each experimental choice, ensuring a self-validating and robust workflow.

The overall strategy integrates computational prediction with state-of-the-art biochemical and cell-based methodologies. This multi-pronged approach ensures that generated hypotheses are rigorously tested, and the final identified target is validated with a high degree of confidence.

Part 1: Target Identification Strategies

The primary objective of this phase is to generate a high-confidence list of potential protein interactors for this compound. We employ a funnel approach, starting broad with computational methods and progressively narrowing down candidates with empirical data.

Affinity-Based Proteomics: Fishing for Targets

The most direct method to identify binding partners is affinity purification coupled with mass spectrometry (AP-MS).[5][6] This technique involves immobilizing the small molecule (the "bait") to a solid support and using it to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[5][6][7]

Causality Behind the Choice: AP-MS provides direct physical evidence of an interaction. Unlike indirect methods that measure downstream effects, this approach isolates the primary binding event, making it a robust starting point for hypothesis generation. The key to a successful experiment lies in the design of the affinity probe.

Probe Synthesis Strategy:

The hydroxyl group at the 6-position of this compound is the most logical point for chemical modification. It allows for the attachment of a linker and an affinity tag (e.g., biotin) with minimal disruption to the quinazoline core, which is likely critical for target binding. A long, flexible linker (e.g., a polyethylene glycol chain) is used to project the bait molecule away from the solid support, reducing steric hindrance and making it more accessible to potential protein targets.[5]

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Immobilization:

-

Incubate 100 µL of streptavidin-coated magnetic beads with 10 µM of the biotinylated this compound probe in PBS for 1 hour at room temperature with gentle rotation.

-

Wash the beads 3x with ice-cold PBS to remove unbound probe.

-

Control: Prepare a parallel set of beads incubated with free biotin to control for proteins that bind non-specifically to the streptavidin or beads. This is a critical self-validating step.

-

-

Protein Incubation:

-

Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) at a concentration of 2-5 mg/mL.

-

Incubate the probe-conjugated beads (and control beads) with 1 mL of cell lysate for 2 hours at 4°C with gentle rotation.

-

Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of free, unmodified this compound for 30 minutes before adding the probe-conjugated beads. Proteins that are true binders will be outcompeted and will show a reduced signal in this sample.

-

-

Washing and Elution:

-

Wash the beads 5x with 1 mL of ice-cold lysis buffer containing a mild detergent (e.g., 0.1% NP-40) to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in 50 µL of SDS-PAGE loading buffer for 10 minutes.

-

-

Analysis:

-

Separate the eluted proteins on a 1D SDS-PAGE gel.

-

Perform an in-gel trypsin digest of the entire lane.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Identify proteins using a database search (e.g., Mascot, Sequest) against a human proteome database.

-

Data Presentation: Hit Prioritization

Hits are prioritized based on their enrichment in the probe pulldown compared to the biotin-only control and their reduction in the free compound competition sample.

| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | % Reduction (Competition) | Priority |

| P00533 | EGFR | 52.3 | 95% | High |

| P04626 | ERBB2 | 35.1 | 89% | High |

| P12931 | SRC | 18.7 | 75% | Medium |

| Q05397 | LCK | 15.2 | 68% | Medium |

| P27361 | ABL1 | 8.9 | 45% | Low |

| P31749 | HSP90AA1 | 110.2 | 15% (Non-specific) | Discard |

Table 1: Hypothetical results from an AP-MS experiment. Data is presented to show prioritization based on enrichment and specific competition.

Cellular Thermal Shift Assay (CETSA): Confirming In-Cell Engagement

While AP-MS identifies physical interactors, it does so in a non-physiological lysate environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact, living cells.[9][10] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[11][12]

Causality Behind the Choice: CETSA provides crucial evidence that the compound can cross the cell membrane and engage its target in the complex cellular milieu.[13] This filters out artifactual hits from AP-MS that may not be relevant in a live-cell context.

Detailed Protocol: Western Blot-based CETSA

-

Compound Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with 10 µM this compound or vehicle (DMSO) for 2 hours.

-

-

Thermal Challenge:

-

Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

-

-

Lysis and Separation:

-

Lyse the cells by three freeze-thaw cycles.

-

Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Detection:

-

Collect the supernatant and analyze the amount of each high-priority protein candidate (from AP-MS) remaining in the soluble fraction by Western Blot.

-

Plot the band intensity for each protein against the temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.[9]

-

Part 2: Target Validation and Mechanistic Elucidation

Once high-confidence targets have been identified and confirmed to engage the compound in cells, the next phase is to validate their functional relevance.

Biophysical Characterization: Quantifying the Interaction

It is essential to quantify the binding affinity and kinetics of the interaction. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time, quantitative data on binding events.[14][15][16]

Causality Behind the Choice: SPR provides the dissociation constant (KD), a key metric of binding affinity, as well as on-rates (ka) and off-rates (kd). This data is crucial for establishing a structure-activity relationship (SAR) and for understanding the duration of the drug-target interaction.[17]

Detailed Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.

-

Kinetic Fitting: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Data Presentation: Binding Kinetics

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |

| EGFR | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| ERBB2 | 1.1 x 10^5 | 8.8 x 10^-4 | 8.0 |

Table 2: Hypothetical SPR data quantifying the binding affinity of this compound to top protein candidates.

Biochemical Functional Assays: Proving Modulation

Assuming the top validated targets are kinases (a common target class for quinazolines), the next step is to determine if binding translates into functional modulation—typically inhibition.[1]

Causality Behind the Choice: A compound can bind to a protein without affecting its function (non-functional binding). A biochemical activity assay provides the definitive link between binding and functional consequence, which is the basis of a pharmacological effect.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™) that measures ATP consumption.[18]

-

Reaction Setup: In a 384-well plate, set up a reaction containing the purified kinase, its specific peptide substrate, and ATP at its Km concentration.[19]

-

Inhibitor Addition: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM).

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.[20]

-

ADP Detection: Stop the kinase reaction and add the ADP detection reagents according to the manufacturer's protocol. This involves converting the ADP generated by the kinase into a luminescent signal.

-

Data Analysis: Measure luminescence on a plate reader. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Genetic Validation: The Final Proof

Genetic methods provide the highest level of validation by demonstrating that the cellular phenotype caused by the compound is identical to the phenotype caused by removing the target protein.[21] CRISPR-Cas9-mediated gene knockout is the gold standard for this approach.[4][]

Causality Behind the Choice: This approach directly tests the hypothesis that the target protein is solely responsible for the compound's effect. If knocking out the target gene abrogates the cellular response to the compound, it provides powerful evidence for a specific on-target mechanism.[23][24]

Detailed Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue

-

Target Knockout: Design and validate guide RNAs (gRNAs) targeting the gene of interest (e.g., EGFR). Generate a stable knockout cell line using CRISPR-Cas9 technology. Confirm loss of protein expression by Western Blot.

-

Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with this compound. Measure a relevant cellular phenotype (e.g., cell proliferation via a CellTiter-Glo® assay).

-

Analysis:

-

Expectation: The WT cells should show a dose-dependent decrease in proliferation. The KO cells, lacking the drug's target, should be resistant to the compound's effects.

-

Trustworthiness Check: A key control is the "add-back" experiment. Transfecting the KO cells with a plasmid expressing the target protein should restore sensitivity to the compound, confirming the specificity of the interaction.[24]

-

Conclusion

This in-depth guide outlines a rigorous, multi-step workflow for the confident identification and validation of the molecular target of this compound. By integrating affinity proteomics, in-cell target engagement, biophysical characterization, functional biochemistry, and genetic validation, this strategy builds an unshakable, evidence-based case for the compound's mechanism of action. Each step is designed with internal controls and cross-validation points to ensure scientific integrity and produce a trustworthy outcome. The successful completion of this workflow will not only elucidate the function of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. biocompare.com [biocompare.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. news-medical.net [news-medical.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 15. nuvisan.com [nuvisan.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. In vitro kinase assay [protocols.io]

- 21. selectscience.net [selectscience.net]

- 23. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. criver.com [criver.com]

Part 1: Initial Characterization and In Vitro Profiling

An In-Depth Technical Guide to the Pharmacological Profiling of 4-Chloroquinazolin-6-OL

This guide provides a comprehensive framework for the pharmacological characterization of this compound, a molecule belonging to the quinazoline class of heterocyclic compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antifungal effects.[2][3] Given the therapeutic potential inherent to the quinazoline core, a systematic and rigorous pharmacological evaluation of novel derivatives like this compound is imperative for identifying new therapeutic agents.

This document is structured to guide researchers through a logical, multi-stage profiling process, from initial in vitro screening to in vivo efficacy studies. The experimental designs and protocols described herein are grounded in established methodologies to ensure scientific integrity and generate robust, interpretable data for drug development professionals.

The initial phase of profiling focuses on determining the primary biological effects of this compound at the molecular and cellular levels. Given that many quinazoline derivatives function as kinase inhibitors, a primary focus will be on this target class, alongside broader phenotypic screens to assess anticancer potential.[1][4]

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [5] |

| Molecular Weight | 180.59 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [6] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |

In Vitro Kinase Inhibition Assays

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[7] A logical first step is to screen this compound against a panel of therapeutically relevant protein kinases to identify potential molecular targets.

A universal, fluorescence-based in vitro kinase assay is a robust method for high-throughput screening and determining inhibitor potency.[7]

Caption: Workflow for a typical in vitro kinase inhibition assay.

-

Reagent Preparation : Prepare kinase buffer, a stock solution of ATP at a concentration near the Kₘ for the specific kinase, and the appropriate peptide substrate.

-

Compound Preparation : Perform serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase buffer to achieve the final desired concentrations.

-

Kinase Reaction :

-

Add 5 µL of the recombinant kinase enzyme to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

-

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

-

Detection : Terminate the kinase reaction and quantify the product (e.g., ADP) by adding a detection reagent that generates a luminescent or fluorescent signal proportional to enzyme activity.

-

Data Analysis : Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Cell-Based Antiproliferative Assays

Cell-based assays are essential for evaluating the effect of a compound in a more complex biological system.[9] Screening this compound against a panel of human cancer cell lines provides a phenotypic assessment of its potential anticancer activity.[4][10]

The MTT/MTS assay is a widely used colorimetric method to assess cell viability, which is indicative of a compound's cytotoxic or cytostatic effects.[4]

-

Cell Seeding : Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Reagent Addition : Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Signal Measurement : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

| Cell Line | Tissue of Origin | Rationale for Inclusion |

| A549 | Lung Carcinoma | Represents a common solid tumor type. |

| MCF-7 | Breast Adenocarcinoma | Represents a hormone-dependent cancer. |

| PC-3 | Prostate Adenocarcinoma | Represents a hormone-independent cancer. |

| HCT116 | Colon Carcinoma | Represents a gastrointestinal cancer. |

Part 2: Mechanism of Action (MoA) Elucidation

If this compound demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action.

Cell Cycle Analysis

Flow cytometry can be used to determine if the compound induces cell cycle arrest.

-

Treatment : Treat cells with this compound at its GI₅₀ concentration for 24, 48, and 72 hours.

-

Staining : Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

-

Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay can be performed.

-

Treatment : Treat cells with this compound as described for cell cycle analysis.

-

Staining : Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like PI.

-

Analysis : Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 3: In Vitro ADME and Toxicology Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting candidates with favorable pharmacokinetic profiles.[11][12]

Key In Vitro ADME Assays

| Assay | Purpose | Methodology |

| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS.[13] |

| Permeability (PAMPA) | To predict passive intestinal absorption. | Measure the compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial membrane.[12] |

| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Use methods like equilibrium dialysis or ultrafiltration to separate bound from unbound drug. |